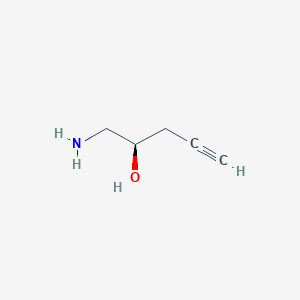
(2R)-1-Aminopent-4-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-Aminopent-4-yn-2-ol is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and an alkyne
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Aminopent-4-yn-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a propargyl ketone using a chiral catalyst. This method ensures the formation of the desired (2R) enantiomer. Another approach involves the use of chiral auxiliaries to control the stereochemistry during the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The reaction conditions are optimized to ensure high yield and enantiomeric purity. The use of continuous flow reactors has also been explored to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2R)-1-Aminopent-4-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or an alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst is commonly employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
(2R)-1-Aminopent-4-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (2R)-1-Aminopent-4-yn-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. The hydroxyl group can also engage in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
(2S)-1-Aminopent-4-yn-2-ol: The enantiomer of (2R)-1-Aminopent-4-yn-2-ol, which has different stereochemistry and potentially different biological activity.
Propargylamine: A simpler analogue that lacks the hydroxyl group.
2-Amino-3-butyn-2-ol: A similar compound with a different carbon chain length.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an amino group and an alkyne group
特性
分子式 |
C5H9NO |
|---|---|
分子量 |
99.13 g/mol |
IUPAC名 |
(2R)-1-aminopent-4-yn-2-ol |
InChI |
InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h1,5,7H,3-4,6H2/t5-/m1/s1 |
InChIキー |
ZVZGGDQXPNJDCH-RXMQYKEDSA-N |
異性体SMILES |
C#CC[C@H](CN)O |
正規SMILES |
C#CCC(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


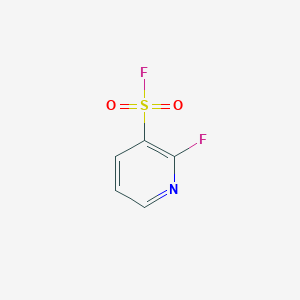
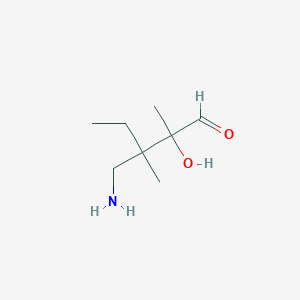
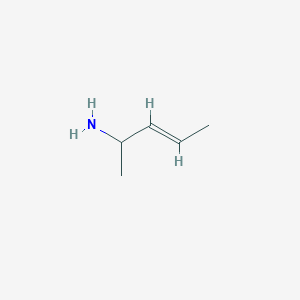
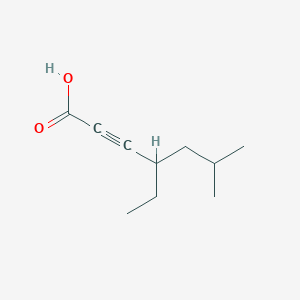
![tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B13170430.png)

![2-[(3-Chloro-4-methylphenyl)methyl]oxirane](/img/structure/B13170444.png)
![Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13170447.png)


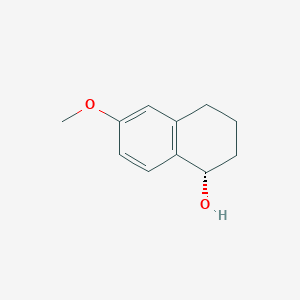


![3-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13170492.png)
